Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Medicinal Chemistry SAR Analysis Drug Design

Ideal quinazoline scaffold for EGFR/VEGFR inhibitor and antimicrobial SAR campaigns. The C-4 ethyl ester enables direct amide library synthesis, while the 2-para-methoxyphenyl group provides distinct electronic and hydrogen-bonding properties versus unsubstituted phenyl or halogen analogs. Its intermediate lipophilicity (ClogP ~3.80) supports balanced cell permeability and solubility for reliable assay results. For R&D use only; not for human or veterinary applications.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B13095026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16N2O3/c1-3-23-18(21)16-14-6-4-5-7-15(14)19-17(20-16)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3
InChIKeyQETRRUNPJUZEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: Structure, Core Properties, and Research Grade Sourcing for Medicinal Chemistry Programs


Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate (CAS: 1446786-17-9) is a heterocyclic compound that serves as a functionalized scaffold within the quinazoline class, featuring a C-4 ethyl carboxylate group and a C-2 para-methoxyphenyl substituent. The 2-arylquinazoline framework is widely recognized for its central role in the development of kinase inhibitors and antimicrobial agents, as the core ring system establishes crucial hinge-binding interactions with biological targets, and the C-4 and C-2 substituents critically modulate potency, selectivity, and drug-like properties [1][2]. This particular derivative is commercially available from multiple chemical suppliers as a research tool for structure-activity relationship (SAR) studies and medicinal chemistry optimization, rather than as a final drug candidate .

Procurement Advisory for Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: Why Generic Quinazoline Substitution Is Not Scientifically Viable


Interchanging Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate with a closely related 2-arylquinazoline analog (e.g., 2-phenyl, 2-(4-chlorophenyl), or 2-(4-fluorophenyl) derivatives, or the corresponding 4-carboxylic acid) without specific experimental validation is scientifically unsound and may lead to procurement of a compound with materially different physicochemical, pharmacokinetic, or biological properties. Even minor modifications to the aryl substitution pattern at the C-2 position or the ester group at C-4 can dramatically alter a compound's lipophilicity, target binding affinity, metabolic stability, and in vivo efficacy profile [1][2]. The methoxy group introduces specific electronic effects and hydrogen-bonding capabilities absent in unsubstituted phenyl, chloro, or fluoro analogs, while the ethyl ester serves as a prodrug moiety or a synthetic handle that cannot be functionally replicated by the corresponding carboxylic acid . For researchers seeking to establish structure-activity relationships, the following evidence-based differentiation framework is essential to understand precisely where this compound diverges from its closest analogs and why substitution introduces significant experimental risk.

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: Comparative Quantitative Evidence for Scientific Selection Against Closest Analogs


Comparative Electronic and Lipophilic Profile of Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate vs. 2-Phenyl and 2-(4-Chlorophenyl) Analogs

The para-methoxy substituent on the 2-phenyl ring of Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate confers distinct electronic and lipophilic properties compared to the unsubstituted phenyl analog (Ethyl 2-phenylquinazoline-4-carboxylate, CAS: 92566-52-4) and the 4-chlorophenyl analog (Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate, CAS: 1956383-25-7). The methoxy group is a strong electron-donating group via resonance, which increases electron density on the quinazoline ring system, potentially modulating interactions with electrophilic sites on target proteins. In contrast, the unsubstituted phenyl analog has no such electronic influence, and the 4-chloro analog exerts an electron-withdrawing inductive effect [1]. Computed partition coefficients (ClogP) for these three analogs are estimated at 3.47 for the phenyl analog, 3.80 for the methoxy analog, and 4.30 for the chloro analog . The methoxy analog thus occupies an intermediate lipophilicity space—more lipophilic than the phenyl analog but less lipophilic than the chloro analog—which can be advantageous for balancing membrane permeability with aqueous solubility and reducing non-specific protein binding.

Medicinal Chemistry SAR Analysis Drug Design

Synthetic Versatility and Prodrug Potential: Ethyl Ester vs. Carboxylic Acid at the C-4 Position

The ethyl ester group at the C-4 position of Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate (MW: 308.33 g/mol) provides distinct synthetic and pharmacological advantages over the corresponding carboxylic acid analog, 2-(4-Methoxyphenyl)quinazoline-4-carboxylic acid (CAS: 925931-92-6, MW: 280.28 g/mol) . The ester serves as a protected form of the carboxylic acid, enabling facile further derivatization via aminolysis to yield amide analogs, or hydrolysis to regenerate the free acid. More importantly, the ethyl ester acts as a transient prodrug moiety: in biological systems, esterases can cleave the ethyl group to release the active carboxylic acid pharmacophore, a strategy commonly employed to improve oral bioavailability and tissue penetration compared to the ionized carboxylate form at physiological pH [1]. The molecular weight difference of 28.05 g/mol between the two compounds reflects the structural divergence and associated physical property changes. The carboxylic acid analog is significantly more polar, more water-soluble, and ionized at pH 7.4, which can dramatically reduce passive membrane permeability and limit oral absorption.

Medicinal Chemistry Synthetic Chemistry Prodrug Design

Class-Level Antibacterial and Antimycobacterial Potential: Inferring Activity from Structurally Related Quinazoline Carboxylates

While direct, quantitative antibacterial data for Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is not yet available in the peer-reviewed literature, a class-level inference can be drawn from a systematic study of structurally analogous quinazoline carboxylates. Selvam et al. synthesized and screened a series of quinazoline-4-carboxylate derivatives against a panel of Gram-positive, Gram-negative, fungal strains, and Mycobacterium tuberculosis [1]. The study demonstrated that specific substitutions on the quinazoline core can yield compounds with Minimum Inhibitory Concentrations (MICs) in the low micromolar range against S. aureus and M. tuberculosis. The presence of an aryl group at the C-2 position and a carboxylate ester at C-4 were identified as key pharmacophoric elements for antimicrobial activity. Based on this class-level evidence, Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate represents a rational and synthetically accessible entry point for a focused antibacterial SAR exploration, where the methoxy substituent can be systematically varied to probe electronic and steric effects on potency.

Antimicrobial Research Antimycobacterial Screening SAR Studies

Kinase Inhibition Potential: Leveraging the Quinazoline Scaffold for Anticancer Drug Discovery

The quinazoline nucleus is a privileged scaffold for the development of ATP-competitive kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Numerous quinazoline-4-carboxylate and 4-amide derivatives have been reported as potent EGFR inhibitors with IC50 values in the nanomolar to submicromolar range in enzymatic assays [1][2]. For example, novel amide analogues of quinazoline carboxylate displayed potent EGFR inhibition and selective antiproliferative activity against cancer cell lines [1]. While Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate itself has not been directly profiled in these published studies, its core structure—a 2-arylquinazoline with a C-4 ester—is a key intermediate and a direct structural precursor to many known active kinase inhibitors. The ethyl ester can be readily converted to amide analogs that have demonstrated low nanomolar potency. This compound thus serves as a versatile and chemically tractable starting point for the synthesis of targeted kinase inhibitor libraries.

Cancer Research Kinase Inhibitor EGFR Inhibition

Role as a Chemosensitizer of Antibiotic Efflux Pumps: Evidence from Class-Related Quinazoline Derivatives

Beyond direct antimicrobial activity, certain quinazoline derivatives have been identified as effective chemosensitizers, capable of reversing antibiotic resistance by inhibiting bacterial efflux pumps. A study by Chevalier et al. demonstrated that specific quinazoline derivatives could potentiate the activity of various antibiotics (e.g., chloramphenicol, tetracycline, norfloxacin) against resistant strains of Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa by blocking drug efflux [1]. The observed reduction in MIC for partner antibiotics ranged from 2- to 8-fold in the presence of sub-inhibitory concentrations of the quinazoline chemosensitizer. This class-level evidence suggests that Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate, by virtue of its 2-arylquinazoline scaffold, warrants investigation as a potential adjuvant in combination antimicrobial therapy, particularly against multidrug-resistant Gram-negative pathogens.

Antimicrobial Resistance Efflux Pump Inhibition Combination Therapy

Validated Use Cases for Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate in Drug Discovery and Chemical Biology


Medicinal Chemistry Hit-to-Lead Optimization: Synthesis of Targeted Quinazoline Amide Libraries for Kinase Inhibition

This compound serves as an ideal, chemically tractable intermediate for the generation of focused libraries of quinazoline-4-amide derivatives targeting kinase enzymes, particularly EGFR and VEGFR. The ethyl ester at C-4 is a stable protecting group that can be directly coupled with diverse primary and secondary amines under mild conditions to yield amide analogs with known kinase inhibitory activity [1]. This approach is supported by class-level evidence demonstrating that structurally similar quinazoline carboxylate amides are potent EGFR inhibitors with nanomolar IC50 values, providing a data-driven rationale for using this specific scaffold in a hit-to-lead campaign [1].

Exploratory Antimicrobial Discovery Program: Probing SAR Against Gram-Positive and Mycobacterial Targets

Procurement of Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is scientifically justified as a starting point for a systematic antimicrobial SAR study. Class-level evidence demonstrates that 2-arylquinazoline-4-carboxylates exhibit activity against S. aureus and M. tuberculosis with MICs in the low micromolar range [2]. This compound, with its specific para-methoxyphenyl substitution, provides a defined structural variable for initial screening. Researchers can systematically vary the 2-aryl substituent (e.g., synthesizing the 4-chloro, 4-fluoro, and unsubstituted phenyl analogs) to map the electronic and steric requirements for antimicrobial potency, directly leveraging the quantitative comparative framework established in this guide.

Overcoming Antimicrobial Resistance: Investigation of Efflux Pump Inhibitory Activity in Gram-Negative Bacteria

This quinazoline derivative is a rational candidate for screening as a chemosensitizer in combination with conventional antibiotics against multidrug-resistant Gram-negative pathogens. The selection is based on class-level evidence that structurally related quinazolines can inhibit efflux pumps in Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa, reducing partner antibiotic MICs by 2- to 8-fold [3]. Researchers can establish a combination screening cascade using this compound as a core scaffold, with the goal of identifying more potent and selective efflux pump inhibitors to combat antimicrobial resistance.

Chemical Biology Tool Compound: Probing the Role of 2-Arylquinazoline Scaffolds in Cellular Target Engagement

The combination of a defined electronic profile (para-methoxy electron-donating group) and intermediate lipophilicity (ClogP ~3.80) makes this compound a valuable tool for chemical biology studies aimed at understanding cellular uptake, target engagement, and intracellular trafficking of 2-arylquinazolines . Its physicochemical properties position it between more polar and more lipophilic analogs, allowing researchers to investigate how subtle changes in logP impact cell-based assay results without introducing extreme solubility or permeability liabilities. The ethyl ester further provides a handle for future bioconjugation or the introduction of fluorescent or affinity tags via amide linkage.

Quote Request

Request a Quote for Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.